
3-Bromo-2-(difluoromethyl)-5-iodothiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-(difluoromethyl)-5-iodothiophene is a heterocyclic compound that contains bromine, fluorine, and iodine atoms attached to a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(difluoromethyl)-5-iodothiophene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and iodination of a difluoromethyl-substituted thiophene derivative. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
化学反応の分析
Types of Reactions
3-Bromo-2-(difluoromethyl)-5-iodothiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides. Conditions may involve the use of bases or acids to facilitate the reaction.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions. The conditions often include the use of bases like potassium carbonate and solvents like toluene or ethanol.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiophene derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
3-Bromo-2-(difluoromethyl)-5-iodothiophene has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development, particularly in designing molecules with specific biological activities.
Materials Science: It can be used in the development of advanced materials, such as organic semiconductors and conductive polymers, due to its electronic properties.
Biological Studies: Researchers may use the compound to study its interactions with biological targets, such as enzymes or receptors, to understand its potential therapeutic effects.
作用機序
The mechanism of action of 3-Bromo-2-(difluoromethyl)-5-iodothiophene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine, fluorine, and iodine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity.
類似化合物との比較
Similar Compounds
3-Bromo-2-(difluoromethyl)pyridine: Similar in structure but contains a pyridine ring instead of a thiophene ring.
3-Bromo-2-(difluoromethyl)-5-chlorothiophene: Similar but with a chlorine atom instead of an iodine atom.
2-(Difluoromethyl)-5-iodothiophene: Lacks the bromine atom but retains the difluoromethyl and iodine substituents.
Uniqueness
3-Bromo-2-(difluoromethyl)-5-iodothiophene is unique due to the combination of bromine, fluorine, and iodine atoms on a thiophene ring. This specific substitution pattern imparts distinct electronic and steric properties, making it valuable for various chemical transformations and applications.
特性
分子式 |
C5H2BrF2IS |
|---|---|
分子量 |
338.94 g/mol |
IUPAC名 |
3-bromo-2-(difluoromethyl)-5-iodothiophene |
InChI |
InChI=1S/C5H2BrF2IS/c6-2-1-3(9)10-4(2)5(7)8/h1,5H |
InChIキー |
LCMBASVFXULHMH-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=C1Br)C(F)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


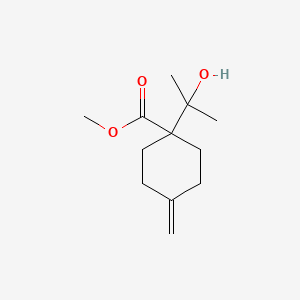
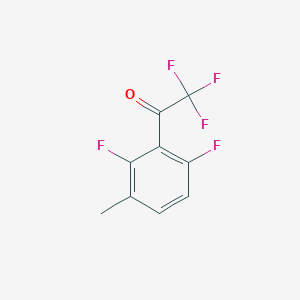
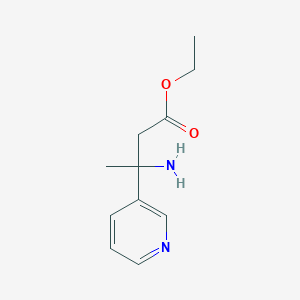
![5-Bromo-6-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole](/img/structure/B13518501.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-2-(propan-2-yl)-1,3-thiazole-5-carboxamide hydrochloride](/img/structure/B13518502.png)
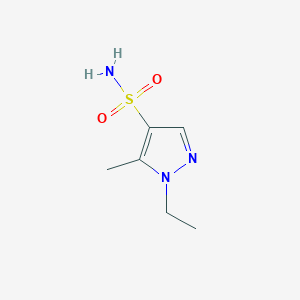
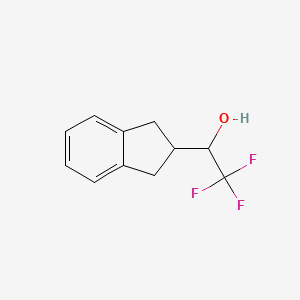
![2-{[(tert-butoxy)carbonyl]amino}-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid](/img/structure/B13518523.png)
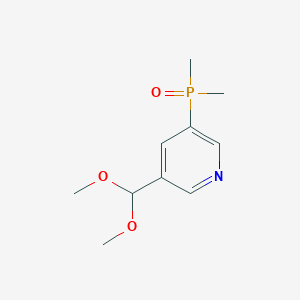
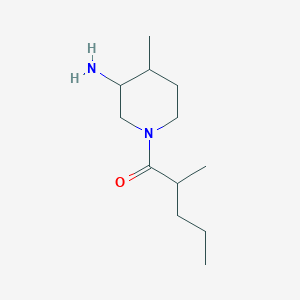
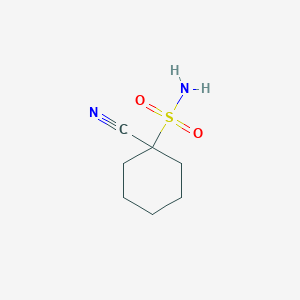

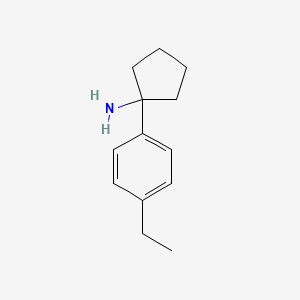
![Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B13518560.png)
